4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol
Overview
Description
The compound “4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol” is a novel 1,2,4-triazole intermediate . It has been characterized and exhibits anti-inflammation and antimalarial properties . The molecule presents reaction sites that can be utilized for connection of additional pharmacophoric groups .
Synthesis Analysis
The compound was prepared by the reaction of N’-aminopiridyne-2-carboximidamine and an excess monoethyl oxalyl chloride . Another related compound, 5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester, was obtained by reaction with chloroacetic acid followed by an acid-catalyzed esterification of the carboxylic acid with methyl alcohol .Molecular Structure Analysis
The compound was structurally characterized by nuclear magnetic resonance spectroscopy, elemental analysis, infrared spectroscopy, and single-crystal X-ray diffraction . The spectrum shows signals assigned to the pyridine ring in the range of 8.71–7.50 ppm .Chemical Reactions Analysis
The compound is the result of an oxidative cyclization of the starting thiosemicarbazone . The disappearance of the signal of the NH2 group is in agreement with the cyclization .Scientific Research Applications
4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound is used as an inhibitor of the human immunodeficiency virus (HIV) reverse transcriptase enzyme. In materials science, this compound is used as a corrosion inhibitor for copper, as well as a lubricant for metal surfaces. In biochemistry, this compound is used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various cellular targets .
Mode of Action
It’s likely that the compound interacts with its targets through the formation of covalent bonds, given the presence of a thiol group in its structure .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways .
Pharmacokinetics
The presence of an ethyl group could potentially enhance its lipophilicity, thereby improving its absorption and distribution .
Result of Action
Similar compounds have been known to exert various biological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol”. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity .
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol in laboratory experiments is its low cost and availability. Additionally, this compound is a relatively stable compound that is not easily degraded in aqueous solutions. However, there are some limitations to using this compound in laboratory experiments. For example, it is not soluble in organic solvents, so it must be used in aqueous solutions. Additionally, it is not very soluble in water, so it must be used in high concentrations.
Future Directions
There are a number of potential future directions for the use of 4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol in scientific research. For example, it could be used as an inhibitor of other enzymes, such as proteases and phosphatases. Additionally, it could be used as a tool to study the structure and function of proteins, or as a drug delivery system for targeted drug delivery. Additionally, it could be used to study the mechanisms of action of other compounds, such as antibiotics. Finally, it could be used to study the effects of environmental pollutants on biological systems.
properties
IUPAC Name |
4-ethyl-3-pyrazin-2-yl-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5S/c1-2-13-7(11-12-8(13)14)6-5-9-3-4-10-6/h3-5H,2H2,1H3,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPRXVAPLPBSTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=NC=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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